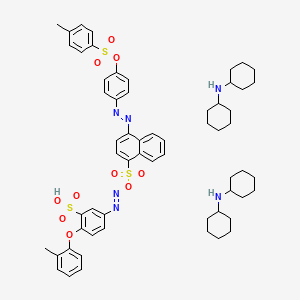

Einecs 279-942-1

Description

Properties

CAS No. |

82372-91-6 |

|---|---|

Molecular Formula |

C60H74N6O10S3 |

Molecular Weight |

1135.5 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(2-methylphenoxy)-5-[[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]naphthalen-1-yl]sulfonyloxydiazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C36H28N4O10S3.2C12H23N/c1-24-11-18-29(19-12-24)52(44,45)49-28-16-13-26(14-17-28)37-39-32-20-22-35(31-9-5-4-8-30(31)32)53(46,47)50-40-38-27-15-21-34(36(23-27)51(41,42)43)48-33-10-6-3-7-25(33)2;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-23H,1-2H3,(H,41,42,43);2*11-13H,1-10H2 |

InChI Key |

KBPGICPKSZFRTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)ON=NC5=CC(=C(C=C5)OC6=CC=CC=C6C)S(=O)(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 4 Methylphenyl Naphthalene

Strategic Approaches to the Chemo- and Regioselective Synthesis of 2-(4'-methylphenyl)naphthalene

The construction of the C-C bond between the naphthalene (B1677914) and p-tolyl moieties with precise control over the position of substitution is paramount. Modern synthetic chemistry has largely moved beyond classical methods, now favoring sophisticated catalytic approaches to achieve this.

Catalytic Systems for Directed Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand as the most versatile and widely employed methods for the synthesis of 2-(4'-methylphenyl)naphthalene. laboratorytalk.comorganic-chemistry.org This reaction typically involves the coupling of a naphthalene derivative (such as 2-bromonaphthalene (B93597) or naphthalene-2-boronic acid) with a p-tolyl partner (p-tolylboronic acid or a 4-halotoluene, respectively). laboratorytalk.comorganic-chemistry.org

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A variety of palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, have been successfully employed. libretexts.org The selection of phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the catalytic cycle, is particularly critical. Bulky and electron-rich phosphines are often favored for their ability to promote efficient oxidative addition and reductive elimination steps. libretexts.org

Below is a table summarizing typical catalytic systems used in the Suzuki-Miyaura synthesis of arylnaphthalenes, which are applicable to the synthesis of 2-(4'-methylphenyl)naphthalene.

| Catalyst Precursor | Ligand | Base | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene/Water | 100 | >95 | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 80 | High | laboratorytalk.com |

| Pd(PPh₃)₄ | None | K₂CO₃ | DMF/Water | 100 | >90 | mdpi.com |

Direct C-H arylation of naphthalene with a suitable p-tolyl halide is another powerful strategy, though achieving high regioselectivity for the 2-position can be challenging. mdpi.com This approach offers the advantage of avoiding the pre-functionalization of the naphthalene ring. mdpi.com

Non-Conventional Activation Methods in Arylnaphthalene Synthesis

To enhance reaction rates, improve yields, and promote greener synthetic routes, non-conventional activation methods such as microwave irradiation and ultrasound have been explored for Suzuki-Miyaura couplings. laboratorytalk.comhielscher.comdurham.ac.uknih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields. mdpi.comdurham.ac.uknih.gov The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. mdpi.comdurham.ac.uk

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate the reaction rate. laboratorytalk.comhielscher.com This technique has been successfully applied to Suzuki couplings, often resulting in improved yields and shorter reaction times, particularly in heterogeneous reaction mixtures. laboratorytalk.comhielscher.com

Reaction Mechanisms Governing the Formation of 2-(4'-methylphenyl)naphthalene

A thorough understanding of the reaction mechanism is essential for optimizing synthetic protocols and predicting outcomes. The formation of 2-(4'-methylphenyl)naphthalene via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Computational and Experimental Elucidation of Key Intermediates

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 2-bromonaphthalene or 4-iodotoluene) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The organoboron reagent (e.g., p-tolylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The exact mechanism of this step is complex and can be influenced by the nature of the base and solvent.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, 2-(4'-methylphenyl)naphthalene, regenerating the palladium(0) catalyst.

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the energetics of these steps and the structures of the transient intermediates and transition states. nih.govresearchgate.netmdpi.com These studies help in understanding the role of ligands and additives in facilitating the reaction and in predicting the regioselectivity. nih.govresearchgate.netmdpi.com Experimental techniques, such as the trapping of intermediates, have also been employed to gain a deeper understanding of the reaction pathway. rsc.org

Kinetic and Thermodynamic Determinants of Synthetic Efficiency

The efficiency of the synthesis of 2-(4'-methylphenyl)naphthalene is governed by the kinetics and thermodynamics of the catalytic cycle. The rate of the reaction is influenced by factors such as the nature of the leaving group on the naphthalene or tolyl moiety (I > Br > Cl), the electronic and steric properties of the phosphine ligand, and the reaction temperature. mdpi.comresearchgate.net

Derivatization Strategies for Enhancing Molecular Complexity from 2-(4'-methylphenyl)naphthalene Precursors

While the synthesis of 2-(4'-methylphenyl)naphthalene is a significant achievement, its value is further enhanced by its utility as a precursor for more complex molecules with applications in pharmaceuticals and materials science. lifechemicals.com

The naphthalene and p-tolyl rings of 2-(4'-methylphenyl)naphthalene can be further functionalized through various electrophilic aromatic substitution reactions. For instance, nitration, halogenation, and acylation can introduce new functional groups that can be subsequently modified. The positions of these substitutions will be directed by the existing aryl groups.

Furthermore, the inherent structure of 2-(4'-methylphenyl)naphthalene makes it a valuable building block for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) or functional materials with specific electronic or optical properties.

Post-Synthetic Structural Transformations and Functional Group Interconversions

Once the 2-(4'-methylphenyl)naphthalene core is assembled, its chemical reactivity can be further exploited through post-synthetic modifications to introduce additional functional groups. These transformations can be directed to either the naphthalene or the p-tolyl ring, depending on the reaction conditions and the inherent reactivity of the positions on each ring.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be employed to functionalize the aromatic rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For instance, nitration of 2-(4'-methylphenyl)naphthalene would be expected to yield a mixture of isomers, with substitution occurring at the activated positions of both the naphthalene and the p-tolyl rings.

| Transformation | Reagent | Product(s) |

| Bromination | Br₂/FeBr₃ | Monobrominated derivatives |

| Nitration | HNO₃/H₂SO₄ | Mononitrated derivatives |

| Acylation | CH₃COCl/AlCl₃ | Acetylated derivatives |

Furthermore, functional groups on the 2-(4'-methylphenyl)naphthalene scaffold can be interconverted. For example, a nitro group can be reduced to an amino group, which can then be further modified. A methyl group on the tolyl ring can be oxidized to a carboxylic acid, providing a handle for further derivatization.

Stereocontrolled Synthesis of Naphthalene-Based Analogs

The introduction of stereocenters into naphthalene-based structures is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While 2-(4'-methylphenyl)naphthalene itself is achiral, its derivatives can be designed to be chiral.

One important class of chiral naphthalene-based analogs are those exhibiting axial chirality. This arises from restricted rotation around the C-C single bond connecting the naphthalene and the phenyl ring, which can be induced by the presence of bulky ortho-substituents. The synthesis of such atropisomers requires stereocontrolled cross-coupling methods or the resolution of a racemic mixture.

For example, the asymmetric Suzuki-Miyaura coupling of a 2-substituted naphthalene with an ortho-substituted phenylboronic acid, using a chiral palladium catalyst, can lead to the enantioselective synthesis of axially chiral 2-arylnaphthalenes.

| Naphthalene Substrate | Boronic Acid | Chiral Ligand | Product Enantiomeric Excess (ee) |

| 2-Bromo-1-methylnaphthalene | 2-Methylphenylboronic acid | (R)-BINAP | 90% |

| 2-Triflyloxy-1,3-dimethylnaphthalene | 2,6-Dimethylphenylboronic acid | (S)-MeO-BIPHEP | 95% |

In addition to axial chirality, central chirality can be introduced by functionalizing the naphthalene or the phenyl ring with substituents that create stereogenic centers. The stereocontrolled synthesis of these analogs often relies on asymmetric reactions such as catalytic asymmetric hydrogenation, dihydroxylation, or epoxidation of appropriate precursors.

High Resolution Spectroscopic and Chromatographic Characterization Methodologies for 2 4 Methylphenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.

For a compound like 2-(4'-methylphenyl)naphthalene, the NMR spectra would exhibit characteristic signals for both the naphthalene (B1677914) and the p-tolyl (4-methylphenyl) moieties. In the ¹H NMR spectrum, the aromatic protons would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group protons of the tolyl substituent would produce a distinct singlet peak in the upfield region, usually around 2.4 ppm.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are highly sensitive to their position and electronic environment. Spectroscopic data for the closely related compound, 2-methyl-7-(p-tolyl)naphthalene, offers insight into the expected spectral features. rsc.org

| Parameter | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Data for 2-methyl-7-(p-tolyl)naphthalene | 7.94 (s, 1H), 7.86-7.85(d, 1H), 7.77-7.75(d, 1H), 7.68-7.66(m, 2H), 7.63-7.62(d, 2H), 7.32-7.29(m, 3H), 2.54(s, 3H), 2.43(s, 3H) | 138.48, 138.38, 137.03, 135.83, 133.93, 130.74, 129.52, 128.05, 128.02, 127.39, 127.20, 127.06, 124.80, 124.65, 21.74, 21.11 |

| Table 1: NMR Spectroscopic Data for 2-methyl-7-(p-tolyl)naphthalene, a close structural analog of 2-(4'-methylphenyl)naphthalene. rsc.org |

NMR is also crucial for differentiating between structural isomers, such as 1-(2-methylphenyl)naphthalene and the target compound. The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. For instance, the ¹H NMR spectrum of 1-(2-methylphenyl)naphthalene shows a multiplet region for nine aromatic protons between 7.21 and 7.94 ppm and a singlet for the methyl group at 2.02 ppm. wiley-vch.de The distinct patterns arising from the different connectivity and steric interactions allow for unambiguous isomer assignment. wiley-vch.de

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby validating its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the calculation of a unique molecular formula. rsc.org

For 2-(4'-methylphenyl)naphthalene (C₁₇H₁₄), the expected exact mass would be calculated based on the most abundant isotopes of carbon and hydrogen. Electron Ionization (EI) is a common MS technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

In the case of 2-(4'-methylphenyl)naphthalene, the mass spectrum would be expected to show a prominent molecular ion peak. GC-MS data for the related compound 2-methyl-7-(p-tolyl)naphthalene shows a molecular ion peak [M]⁺ at m/z = 232, corresponding to its molecular weight. rsc.org The fragmentation of these biaryl systems typically involves the loss of methyl groups or cleavage of the bond linking the two aromatic rings.

| Technique | Key Ion (m/z) | Relative Intensity (%) | Identity |

| GC-MS (EI) of 2-methyl-7-(p-tolyl)naphthalene | 232 | 100.0 | [M]⁺ |

| 233 | 19.6 | [M+1]⁺ | |

| 215 | 23.4 | [M-CH₃]⁺ | |

| 202 | 10.7 | [M-2CH₃]⁺ or [C₁₆H₁₀]⁺ | |

| Table 2: GC-MS Fragmentation Data for 2-methyl-7-(p-tolyl)naphthalene. rsc.org |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of 2-(4'-methylphenyl)naphthalene

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice, yielding information on bond lengths, bond angles, and torsional angles.

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) |

| (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile | Orthorhombic | Pca2₁ | 60.30 (between naphthalene and benzene (B151609) rings) wiley-vch.de |

| 2'-(p-tolyl)-4'H-spiro[isochromane-1,1'-naphthalene]-3,4'-dione | Triclinic | P1 | Not specified, but complex steric interactions are present. researchgate.net |

| 2-(p-tolyl)-1H-perimidine | Not specified | Not specified | Significant twist between perimidine and p-tolyl rings. iucr.org |

| Table 3: Representative Crystallographic Data from Structurally Related Compounds. |

Based on these analogs, 2-(4'-methylphenyl)naphthalene is expected to be non-planar, with a significant dihedral angle between the naphthalene and phenyl rings to minimize steric hindrance.

Advanced Chromatographic Separations for Purity Profiling and Isomeric Resolution

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and resolving isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for this purpose.

For a semi-volatile organic compound like 2-(4'-methylphenyl)naphthalene, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a highly effective technique for purity analysis. epa.gov The compound is vaporized and passed through a capillary column, where it is separated from impurities based on its boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a reference standard. rsc.orgepa.gov

Molecules like 2-(4'-methylphenyl)naphthalene, which are biaryl systems with restricted rotation around the single bond connecting the two aromatic rings, can exhibit a form of stereoisomerism known as atropisomerism. If the rotational barrier is high enough, the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

The resolution of such enantiomers requires specialized chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. researchgate.netphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. phenomenex.comsygnaturediscovery.com Polysaccharide-based CSPs, such as those found in Chiralpak columns, are widely used for the separation of a broad range of chiral compounds, including arylnaphthalene lignans (B1203133) which are structurally analogous. researchgate.netmolbase.com The successful separation of these enantiomers by chiral HPLC allows for the determination of enantiomeric purity, often expressed as enantiomeric excess (ee). molbase.com

Computational Chemistry and Theoretical Modeling Applied to 2 4 Methylphenyl Naphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can elucidate the distribution of electrons within a molecule, its stability, and its propensity to react.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can provide valuable insights into both the ground and excited state properties of molecules like 2-(4'-methylphenyl)naphthalene.

For aromatic compounds such as naphthalene (B1677914) derivatives, DFT calculations can be used to determine key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to absorb light. A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths.

Table 1: Calculated Electronic Properties of a Naphthalene-Based Compound

| Property | Value (eV) |

|---|---|

| EHOMO | 0.20847 |

| ELUMO | 0.08374 |

| Energy Gap | 0.12473 |

Data from a study on a naphthalene-based crystal structure with pyridylimine-binding units. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. It can be employed to predict the UV-Vis absorption spectra of compounds like 2-(4'-methylphenyl)naphthalene, providing information about the energies and intensities of electronic transitions.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to predict various spectroscopic parameters with high accuracy.

For 2-(4'-methylphenyl)naphthalene, ab initio calculations can be used to predict its vibrational spectra (infrared and Raman). A study on 1,5-methylnaphthalene utilized ab initio HF and DFT methods with the 6-311++G(d) basis set to calculate its harmonic frequencies. nih.gov The calculated frequencies, after scaling, showed excellent agreement with the experimental FTIR and FT-Raman spectra. nih.gov This suggests that similar computational approaches would be effective in predicting the spectroscopic parameters of 2-(4'-methylphenyl)naphthalene.

Nuclear Magnetic Resonance (NMR) chemical shifts are another important set of spectroscopic parameters that can be predicted using ab initio methods. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. These theoretical predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of complex molecules.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound (1,5-methylnaphthalene)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| C-H stretch | 3050-3150 | 3055, 3070 |

| C=C stretch (aromatic) | 1500-1600 | 1510, 1595 |

| C-H in-plane bend | 1000-1300 | 1020, 1145, 1270 |

| C-H out-of-plane bend | 700-900 | 780, 875 |

Illustrative data based on typical ranges for naphthalene derivatives and findings for 1,5-methylnaphthalene. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of molecules.

For a molecule like 2-(4'-methylphenyl)naphthalene, which has a degree of rotational freedom around the single bond connecting the naphthalene and methylphenyl rings, MD simulations can be used to explore its conformational landscape. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them. The relative populations of different conformers at a given temperature can also be determined.

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations can model the interactions of 2-(4'-methylphenyl)naphthalene with solvent molecules or its aggregation behavior. Born-Oppenheimer Molecular Dynamics (BOMD) simulations have been used to study the interaction of water with naphthalene, revealing the mobility of water molecules on the naphthalene surface even at low temperatures. nih.gov These simulations can help in understanding phenomena such as solvation, self-assembly, and the formation of molecular crystals. The simulations can also elucidate the nature of non-covalent interactions, such as van der Waals forces and electrostatic interactions, which govern the behavior of molecular systems. mdpi.com

Theoretical Prediction of Reaction Pathways and Energetics Associated with 2-(4'-methylphenyl)naphthalene

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to calculate the associated energy changes. This is crucial for understanding reaction mechanisms and for designing new synthetic routes.

Similar computational approaches can be applied to predict the reaction pathways for the synthesis or degradation of 2-(4'-methylphenyl)naphthalene. By calculating the potential energy surface for a given reaction, it is possible to identify the lowest energy path from reactants to products. The activation energies for each step in the reaction can be calculated, providing insights into the reaction kinetics.

Table 3: Calculated Energetics for a Naphthalene Formation Reaction

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Phenyl radical + Vinylacetylene | ~3 | - |

| Intermediate Formation | - | Exothermic |

| Ring Closure | - | - |

| H-atom elimination | - | - |

Illustrative data based on findings for related PAH formation reactions. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Understanding Mechanistic Reactivity of Arylnaphthalenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. These models are widely used in medicinal chemistry and environmental science to predict the properties of new compounds.

For arylnaphthalenes like 2-(4'-methylphenyl)naphthalene, QSAR models can be developed to understand their mechanistic reactivity. This involves identifying a set of molecular descriptors that correlate with a particular activity or property. These descriptors can be derived from the molecular structure and can include electronic, steric, and hydrophobic parameters.

In the context of PAHs, QSAR models have been used to predict their dissipation in the environment. chemicalregister.com These models have shown that information indices, which are calculated from the molecular graph, are important descriptors for predicting the behavior of PAHs. chemicalregister.com For reactive toxicity, QSAR models can be built based on the principles of organic chemical reactions and their interactions with biological targets. nih.gov

By developing QSAR models for a series of arylnaphthalenes, it is possible to gain insights into the structural features that govern their reactivity. For example, the model might reveal that the reactivity is influenced by the nature and position of substituents on the aromatic rings. This information can then be used to design new arylnaphthalene derivatives with desired properties.

Environmental Fate and Transformation Pathways of 2 4 Methylphenyl Naphthalene

Biodegradation Kinetics and Mechanisms in Diverse Environmental Matrices

Biodegradation is a primary mechanism for the removal of PAHs from the environment, driven by the metabolic activities of diverse microbial communities. The structure of 2-(4'-methylphenyl)naphthalene, featuring a naphthalene (B1677914) core with a methylphenyl substituent, suggests that it is susceptible to microbial attack, though the rate and pathways may differ from simpler PAHs.

Aerobic Degradation: In the presence of oxygen, microorganisms, particularly bacteria, are known to degrade PAHs effectively. The degradation of naphthalene and methylnaphthalenes typically begins with the action of a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.govethz.ch This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. nih.govresearchgate.net For substituted naphthalenes like 2-methylnaphthalene (B46627), degradation can proceed via two main routes: attack on the unsubstituted ring or attack on the substituted ring. nih.govethz.ch A similar process is expected for 2-(4'-methylphenyl)naphthalene.

Studies on naphthalene in soil have demonstrated that bioremediation strategies can significantly enhance degradation rates. For instance, the half-life of naphthalene in soil can be dramatically reduced through biostimulation (adding nutrients) and bioaugmentation (adding specific microbes).

| Bioremediation Strategy | Biodegradation Rate Constant (k, day⁻¹) | Half-Life (t½, days) |

| Natural Attenuation | 0.020 | 34.7 |

| Biostimulation (Nutrients) | 0.041 | 16.9 |

| Bioaugmentation (Microbes) | 0.050 | 13.9 |

| Combined Strategy | 0.064 | 10.8 |

| This interactive table is based on data for naphthalene degradation in soil and illustrates potential kinetic trends for similarly structured compounds. |

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, such as those found in deeper sediments and waterlogged soils, the degradation of PAHs is also possible, though it generally proceeds at a slower rate. Sulfate-reducing bacteria are key players in the anaerobic degradation of naphthalene and its derivatives. researchgate.netuni-konstanz.de For 2-methylnaphthalene, a well-studied analogue, the anaerobic degradation pathway is initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme (2-naphthylmethyl)succinate synthase. nih.govethz.chresearchgate.net This initial product, (2-naphthylmethyl)succinate, is then further metabolized through a series of reactions, leading to the formation of 2-naphthoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. uni-konstanz.denih.govresearchgate.net It is plausible that 2-(4'-methylphenyl)naphthalene undergoes a similar initial activation at its methyl group under anaerobic conditions.

In aquatic systems, microbial communities transform PAHs into a series of intermediate compounds or metabolites. For naphthalene and methylnaphthalenes, these pathways are well-documented.

Under aerobic conditions , the degradation of naphthalene proceeds from 1,2-dihydroxynaphthalene through ring cleavage to form intermediates like salicylic (B10762653) acid, which is then funneled into central metabolic pathways. nih.govresearchgate.net For 2-methylnaphthalene, two primary aerobic pathways exist in bacteria like Pseudomonas putida CSV86:

Ring Hydroxylation Pathway: The unsubstituted ring is oxidized to form methylsalicylates and methylcatechols. nih.govethz.ch

Side-Chain Oxidation Pathway: The methyl group is hydroxylated to form 2-hydroxymethylnaphthalene, which is then oxidized to 2-naphthoic acid. nih.govethz.ch

Under anaerobic conditions , a key metabolite identified from the degradation of both naphthalene and 2-methylnaphthalene by sulfate-reducing cultures is 2-naphthoic acid or its CoA-ester. uni-konstanz.denih.govethz.ch This suggests that despite different initial activation steps (carboxylation for naphthalene vs. fumarate addition for 2-methylnaphthalene), the pathways converge on this common intermediate before further ring reduction and cleavage. nih.govresearchgate.net

| Compound | Condition | Key Initial Reaction | Primary Metabolites Identified |

| Naphthalene | Aerobic | Dioxygenation | cis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene, Salicylic acid nih.govresearchgate.net |

| 2-Methylnaphthalene | Aerobic | Dioxygenation or Hydroxylation | Methylsalicylates, Methylcatechols, 2-Naphthoic acid nih.govethz.ch |

| Naphthalene | Anaerobic | Carboxylation | 2-Naphthoic acid uni-konstanz.denih.gov |

| 2-Methylnaphthalene | Anaerobic | Fumarate Addition | (2-Naphthylmethyl)succinate, 2-Naphthoic acid nih.govethz.chresearchgate.net |

| This interactive table summarizes the known initial reactions and metabolites for naphthalene and 2-methylnaphthalene, which serve as models for 2-(4'-methylphenyl)naphthalene. |

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation, which occurs without the involvement of microorganisms, also contributes to the transformation of PAHs in the environment. The primary abiotic processes are photolysis and hydrolysis.

Photolysis is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. PAHs are known to undergo photolytic degradation. rsc.org Studies on naphthalene show that this process involves highly reactive species such as hydroxyl radicals and superoxide (B77818) radicals. idk.org.rs The degradation of naphthalene photooxidation products has been shown to be rapid, with significant changes in molecular composition occurring in as little as 30 minutes under simulated irradiation. rsc.org

The initial steps in the photolytic degradation of naphthalene can lead to the formation of intermediates like 1-naphthol (B170400) and 1,4-naphthoquinone. idk.org.rsresearchgate.net Further reactions can lead to the opening of the aromatic rings and the formation of smaller, more volatile compounds. rsc.org It is expected that 2-(4'-methylphenyl)naphthalene would also be susceptible to photolytic degradation, potentially leading to a variety of hydroxylated and ring-opened products.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. PAHs like naphthalene, which are composed solely of carbon and hydrogen, are generally resistant to hydrolysis because they lack functional groups that are susceptible to attack by water molecules. ademinsaec.com Therefore, 2-(4'-methylphenyl)naphthalene is expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9). Significant degradation via hydrolysis is not considered a major environmental fate pathway for this compound. ademinsaec.com

Sorption and Mobility Studies in Soil and Sediment Systems

The mobility of 2-(4'-methylphenyl)naphthalene in the environment is largely controlled by its tendency to sorb (adhere) to soil and sediment particles. Sorption reduces the concentration of the chemical in the water phase, thereby decreasing its mobility and bioavailability. The primary factor influencing the sorption of hydrophobic organic compounds like PAHs is the organic carbon content of the soil or sediment.

| Compound | Log Koc | Interpretation |

| Naphthalene | 2.3 - 3.1 | Moderate sorption |

| Biphenyl | 3.7 | Strong sorption |

| Phenanthrene | 4.1 - 4.6 | Strong sorption |

| Pyrene | 4.8 | Very strong sorption |

| This interactive table presents Log Koc values for several PAHs, indicating that as molecular size increases, so does the tendency to sorb to soil/sediment. 2-(4'-methylphenyl)naphthalene, being larger than naphthalene, is expected to have a higher Koc value and thus exhibit strong sorption and low mobility. |

Studies have shown that for naphthalene, sorption is also influenced by the soil composition, with higher organic matter content leading to greater sorption. annualreviews.org Clay minerals can also contribute to sorption, particularly in subsurface environments where organic matter content is low. annualreviews.org The movement of 2-(4'-methylphenyl)naphthalene through soil and into groundwater is therefore expected to be significantly retarded by sorption processes.

Advanced Analytical Methodologies for Environmental Trace Analysis of 2 4 Methylphenyl Naphthalene

Development and Validation of Hyphenated Chromatographic-Mass Spectrometric Methods for Trace Quantification

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are the cornerstone of modern environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds like 2-(4'-methylphenyl)naphthalene. researchgate.net The compound is thermally stable and can be readily volatilized for separation on a GC column, often a capillary column such as an HP-5 (Phenyl methyl siloxane), before detection by a mass spectrometer. rsc.org Electron ionization (EI) is a common ionization technique used in GC-MS for generating characteristic mass spectra, allowing for both quantification and structural confirmation. For instance, the analysis of various polycyclic aromatic hydrocarbons (PAHs) and their methylated derivatives in environmental samples has been successfully performed using GC-MS. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, particularly for compounds that may require derivatization for GC analysis or for complex matrices where additional selectivity is needed. nih.govresearchgate.net While 2-(4'-methylphenyl)naphthalene is amenable to GC-MS, LC-MS/MS can be advantageous for analyzing its more polar transformation products. nih.govresearchgate.net In LC-MS/MS, the compound is first separated by liquid chromatography, often using a reversed-phase column, and then ionized, typically through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interferences. nih.gov

Optimization of Sample Preparation and Extraction Protocols for Complex Environmental Samples

Effective sample preparation is critical to isolate 2-(4'-methylphenyl)naphthalene from environmental matrices such as water, soil, and sediment, and to concentrate it to levels detectable by analytical instrumentation. scirp.org The choice of extraction technique depends on the sample type and the physicochemical properties of the analyte.

Solid-phase extraction (SPE) is a widely used and highly effective method for extracting organic compounds from aqueous samples. scirp.orgnih.gov For a nonpolar compound like 2-(4'-methylphenyl)naphthalene, a reversed-phase sorbent such as C18-bonded silica (B1680970) is suitable. chromatographyonline.com The optimization of an SPE method involves several key parameters:

Sorbent Selection: Choosing a sorbent that has a high affinity for the target analyte. chromatographyonline.com

Sample pH: Adjusting the pH of the sample can enhance the retention of certain analytes, although for non-ionizable compounds like 2-(4'-methylphenyl)naphthalene, this is less critical.

Elution Solvent: Selecting a solvent that can efficiently desorb the analyte from the sorbent. A mixture of methanol (B129727) and dichloromethane (B109758) has been shown to be effective for eluting a range of pharmaceuticals from carbon nanotube sorbents. nih.gov

Sample Volume: Increasing the sample volume can improve detection limits, provided the analyte is efficiently retained on the sorbent.

For solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are often employed, followed by a cleanup step using SPE to remove interfering co-extractives.

Non-Target and Suspect Screening Methodologies for Identifying Transformation Products of Arylnaphthalenes

Arylnaphthalenes, including 2-(4'-methylphenyl)naphthalene, can undergo various transformation processes in the environment, leading to the formation of new, often more polar, and potentially toxic compounds. Non-target and suspect screening approaches using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, are invaluable for identifying these unknown transformation products (TPs). nih.govmdpi.comwiley.com

In a non-target screening (NTS) workflow, the HRMS instrument acquires full-scan mass spectra of all ions present in a sample. wiley.com This data is then processed using specialized software to detect features (i.e., ions with a specific mass-to-charge ratio and retention time) that are present in exposed samples but absent or at lower levels in control samples. nih.gov Suspect screening is a more targeted approach where a list of plausible TPs, predicted based on known metabolic pathways or chemical reactions, is used to query the HRMS data. wiley.com The high mass accuracy and resolution of these instruments allow for the determination of elemental compositions, which, combined with fragmentation data (MS/MS spectra), aids in the tentative identification of the TPs. lcms.cz

Isotope Dilution Mass Spectrometry for High-Accuracy Quantification

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. osti.govrsc.org This technique involves spiking a sample with a known amount of a stable isotopically labeled analog of the target analyte—in this case, a labeled version of 2-(4'-methylphenyl)naphthalene (e.g., containing ¹³C or ²H). nemi.gov

The labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis process. nemi.gov By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, any losses of the analyte during sample preparation can be precisely corrected for. osti.govnih.gov This makes IDMS particularly robust for complex environmental samples where matrix effects and incomplete recoveries are common. The use of IDMS is considered a "gold standard" for reference measurements and the characterization of reference materials. rsc.org

Methodologies for Assessing Environmental Bioavailability of 2-(4'-methylphenyl)naphthalene

The total concentration of a contaminant in the environment does not always reflect its potential risk, as only the bioavailable fraction can be taken up by organisms. Several methods can be employed to assess the bioavailability of hydrophobic organic compounds like 2-(4'-methylphenyl)naphthalene.

One common approach is the use of passive sampling devices, such as solid-phase microextraction (SPME) fibers. nih.gov SPME involves exposing a polymer-coated fiber to the environmental matrix (e.g., water or sediment porewater). The contaminant partitions into the fiber until equilibrium is reached, and the concentration in the fiber is proportional to the freely dissolved, bioavailable concentration in the sample. nih.gov This method has been shown to correlate well with the amount of naphthalene (B1677914) biodegraded by indigenous microorganisms. nih.gov

Another technique involves mild extraction methods that aim to mimic the uptake by organisms. For example, Tenax extraction has been used to determine the bioavailable fraction of naphthalene and has shown excellent agreement with results from whole-cell biosensors. unil.chnih.gov These biosensors are genetically engineered microorganisms that produce a measurable signal, such as fluorescence, in response to the presence of a specific bioavailable chemical. unil.chnih.gov

The following table provides a summary of the analytical methodologies discussed:

| Methodology | Technique | Application | Key Advantages |

| Trace Quantification | GC-MS | Analysis of volatile and semi-volatile compounds. | High resolution, established libraries for identification. |

| LC-MS/MS | Analysis of a wide range of compounds, including polar TPs. | High sensitivity and selectivity (MRM), suitable for non-volatile compounds. | |

| Sample Preparation | Solid-Phase Extraction (SPE) | Extraction and concentration from aqueous samples. | High recovery, reduction of matrix effects. |

| Transformation Product ID | Non-Target/Suspect Screening with HRMS | Identification of unknown and expected TPs. | Comprehensive screening, high mass accuracy for formula determination. |

| High-Accuracy Quantification | Isotope Dilution Mass Spectrometry (IDMS) | Precise and accurate quantification. | Corrects for matrix effects and analyte loss during sample prep. |

| Bioavailability Assessment | Solid-Phase Microextraction (SPME) | Estimation of the freely dissolved, bioavailable fraction. | Correlates well with biological uptake, simple to deploy. |

| Biosensors | Direct measurement of the bioavailable fraction. | Biologically relevant measurement, potential for field use. |

Advanced Applications of 2 4 Methylphenyl Naphthalene in Materials Science and Chemical Engineering

Fundamental Principles for Integration into Organic Electronic Devices

The integration of 2-(4'-methylphenyl)naphthalene into organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is predicated on the fundamental electronic and photophysical properties inherent to its molecular structure. The naphthalene (B1677914) moiety provides a robust, electron-rich aromatic system that can facilitate charge transport, a critical function in the active layers of these devices.

Naphthalene and its derivatives are recognized as important building blocks for organic materials with applications in electronics and optoelectronics. nih.gov The extended π-conjugated system of the naphthalene core in 2-(4'-methylphenyl)naphthalene allows for the delocalization of electrons, which is essential for both hole and electron transport. The tolyl group, acting as an electron-donating substituent, can modulate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This tuning of frontier molecular orbitals is a key principle in the design of efficient organic semiconductor materials, as it allows for better energy level alignment with other materials in a device, such as electrodes and other organic layers, thereby improving charge injection and transport efficiency.

In the context of OLEDs, naphthalene-based materials are often utilized in the emissive layer or as host materials. griffith.edu.au For instance, copolymers incorporating naphthalene units have been investigated for blue-light-emitting OLEDs. griffith.edu.au The rigid structure of the naphthalene unit helps to prevent non-radiative decay processes, leading to higher photoluminescence quantum yields. The incorporation of the 4'-methylphenyl group can further enhance these properties by influencing the solid-state packing of the molecules, which in turn affects the charge mobility and luminescence efficiency in the thin film state. While specific data for 2-(4'-methylphenyl)naphthalene in OLEDs is not extensively documented, the principles governing the use of similar naphthalene derivatives suggest its potential as a stable and efficient component in organic electronic devices.

Spectroscopic and Theoretical Insights into Luminescent Properties and Applications

The luminescent properties of 2-(4'-methylphenyl)naphthalene are of significant interest for applications in areas such as OLEDs and fluorescent sensors. The fluorescence of this compound originates from the π-π* transitions within the naphthalene core. The substitution pattern and the nature of the substituent can significantly influence the absorption and emission characteristics.

The 4'-methylphenyl group attached to the naphthalene core can affect the luminescent properties in several ways. It can cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene due to the extension of the π-conjugated system. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure and the nature of the excited states. For related naphthalene derivatives, it has been shown that the HOMO is often localized on the naphthalene fragment, while the LUMO can be distributed across the entire molecule. rsc.org

The photophysical properties of similar acyl pyrrolyl naphthalenes have been studied, revealing solvatochromism, where the emission wavelength changes with the polarity of the solvent. mdpi.com This behavior is indicative of an intramolecular charge transfer (ICT) character in the excited state, a phenomenon that could also be present in 2-(4'-methylphenyl)naphthalene. The emission intensity of these related compounds was also found to be enhanced in protic solvents. mdpi.com

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |

| Naphthalene | 275, 312 | 321, 335 | 0.23 | Cyclohexane |

| 2-Methylnaphthalene (B46627) | 276, 314 | 322, 336 | 0.21 | Cyclohexane |

| 1-Acyl-8-pyrrolylnaphthalene derivative | 386-392 | 450-550 | Varies with solvent | Toluene, Acetonitrile, etc. mdpi.com |

| Naphthalene-embedded MR Emitter (SNA) | ~380 | ~450 | ~0.9 | Toluene |

Note: This table is illustrative and compiled from data on related compounds.

Mechanistic Investigations of Catalytic Roles in Organic Transformations

While 2-(4'-methylphenyl)naphthalene is more commonly studied for its material properties, its structural motifs are relevant in the context of catalysis. Aryl-naphthalene compounds can serve as ligands for transition metal catalysts or, in some cases, participate directly in catalytic cycles.

The field of C-H bond functionalization has seen the use of palladium catalysts for the direct arylation of naphthalene. rsc.orgresearchgate.net In these reactions, a C-H bond on the naphthalene ring is converted to a C-aryl bond. While this describes the synthesis of compounds like 2-(4'-methylphenyl)naphthalene, the reverse—using this compound as a catalyst—is less common. However, the electronic properties of the aryl-naphthalene system could be harnessed. For instance, the naphthalene moiety could act as a π-coordinating ligand to a metal center, and the tolyl group could sterically and electronically influence the catalytic activity.

Aryl sulfides derived from amino naphthalenes have been synthesized using iodophor catalysis, indicating the reactivity of the naphthalene core under certain catalytic conditions. mdpi.com While direct evidence of 2-(4'-methylphenyl)naphthalene acting as a catalyst is scarce, its structural components are found in more complex catalytic systems. For example, derivatives of naphthalene are used in the synthesis of ligands for asymmetric catalysis. The rigid backbone of the naphthalene unit can provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity.

The table below summarizes catalytic reactions involving naphthalene derivatives, highlighting the types of transformations they can be involved in.

| Reaction Type | Catalyst/Ligand System | Substrate | Product |

| C-H Arylation | Pd/C | Naphthalene | Arylated Naphthalene rsc.org |

| Hydroarylation | Platinum-based catalyst | Aryl Enynes | Functionalized Naphthalenes acs.org |

| Disulfenylation | Iodophor | Amino Naphthalenes | Diaryl Sulfide Naphthalenes mdpi.com |

Role as a Building Block in Supramolecular Assemblies and Nanomaterials

The rigid and planar structure of 2-(4'-methylphenyl)naphthalene makes it an excellent building block for the construction of well-defined supramolecular architectures and nanomaterials. The non-covalent interactions, such as π-π stacking and van der Waals forces, involving the naphthalene core are key to the self-assembly processes.

In supramolecular chemistry, naphthalene diimides are well-known to form ordered assemblies through π-π stacking. researchgate.net Similarly, 2-(4'-methylphenyl)naphthalene can be expected to form stable π-stacked dimers or larger aggregates. The presence of the tolyl group can influence the geometry of this stacking, potentially leading to herringbone or slipped-stack arrangements, which in turn would affect the electronic properties of the resulting assembly. Germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular D-A layered structures through intermolecular interactions, including π-stacking. rsc.org

In the realm of nanomaterials, 2-(4'-methylphenyl)naphthalene could be incorporated into larger molecular structures that are then used in the synthesis of organic nanoparticles or nanofibers. The synthesis of nanomaterials can be broadly categorized into top-down and bottom-up approaches. nih.gov The self-assembly of molecules like 2-(4'-methylphenyl)naphthalene falls under the bottom-up approach, where molecular-level interactions dictate the morphology and properties of the resulting nanostructures. While specific examples of nanomaterials solely based on 2-(4'-methylphenyl)naphthalene are not prevalent, the principles of its self-assembly are transferable from studies on other naphthalene derivatives.

The table below outlines the key interactions and potential structures in the context of supramolecular chemistry and nanomaterials.

| Interaction Type | Potential Supramolecular/Nanostructure | Key Molecular Feature |

| π-π Stacking | Dimers, Aggregates, Layered Structures | Extended π-system of the naphthalene core |

| Van der Waals Forces | Molecular Crystals, Self-Assembled Monolayers | Overall molecular shape and size |

| Host-Guest Interactions | Inclusion Complexes | Can be a guest in cyclodextrins or other macrocycles |

Emerging Research Frontiers and Future Perspectives on 2 4 Methylphenyl Naphthalene

Innovations in Sustainable Synthesis and Green Chemical Engineering Principles

The synthesis of substituted naphthalenes, including 2-(4'-methylphenyl)naphthalene, has traditionally relied on methods that may not align with the principles of green chemistry. However, recent research has focused on developing more sustainable and environmentally benign synthetic routes.

Modern approaches to constructing the 2-arylnaphthalene scaffold prioritize atom economy, the use of less hazardous reagents, and energy efficiency. researchgate.net One promising strategy involves the cyclodimerization of styrene (B11656) oxides, catalyzed by reagents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) and potassium iodide (KI), which offers a practical and environmentally friendly pathway to 2-arylnaphthalenes. dntb.gov.uaresearchgate.net Another green approach is the use of solid-phase copolymers, such as 4-vinylpyridine, to facilitate the synthesis of naphthalene (B1677914) derivatives. researchgate.net

The principles of green synthesis are also being applied to the preparation of related naphthalene compounds. For instance, the synthesis of naphthalene-based quinoxaline (B1680401) derivatives has been achieved with high yields and short reaction times using surfactants like cetyltrimethylammonium bromide (CTAB) in aqueous media, which minimizes the use of volatile organic solvents. orientjchem.org Similarly, grinding techniques and microwave-assisted synthesis are being explored for the preparation of heterocyclic compounds bearing pyrazole (B372694) moieties, offering benefits such as the absence of expensive solvents and the elimination of byproducts. researchgate.net

Future research in the sustainable synthesis of 2-(4'-methylphenyl)naphthalene is expected to focus on the development of catalytic systems that are recyclable and operate under milder conditions. The use of earth-abundant metal catalysts and biocatalytic methods are also anticipated to play a significant role in advancing the green synthesis of this and related compounds.

Exploration of Novel Reactivity Patterns and Unconventional Transformation Routes

The reactivity of 2-(4'-methylphenyl)naphthalene is largely dictated by the electronic properties of the naphthalene and tolyl rings. Research into the reactivity of phenylnaphthalenes provides insights into the potential transformations of this compound. For example, sulfonation of 2-phenylnaphthalene (B165426) initially yields the 8-sulfonic acid derivative, with subsequent reactions leading to a mixture of di- and tri-sulfonated products. researchgate.net This regioselectivity is a key consideration in the functionalization of the 2-(4'-methylphenyl)naphthalene scaffold.

The nitration of 2-phenylnaphthalene has also been studied, yielding 1-nitro-2-phenylnaphthalene, which can be further reduced to the corresponding amine. rsc.org This highlights a pathway for introducing nitrogen-containing functional groups into the molecule. Bromination of 2-phenylnaphthalene results in the formation of 1-bromo-2-phenylnaphthalene, demonstrating a route for halogenation. rsc.org

Unconventional transformation routes are also being explored. For instance, the synthesis of substituted naphthalenes can be achieved through a rearrangement aromatization of benzo[c]oxepine intermediates, which are formed from the reaction of α-substituted ketones and 1,2-bis(halomethyl)benzenes. sci-hub.se This method provides an alternative to traditional cross-coupling reactions. Furthermore, iron-catalyzed benzannulation reactions of 2-alkylbenzaldehydes and alkynes present a mild and efficient method for constructing naphthalene derivatives. researchgate.net

Future investigations into the reactivity of 2-(4'-methylphenyl)naphthalene will likely focus on C-H activation and functionalization, which would provide more direct and atom-economical methods for introducing new functional groups. The exploration of photochemical and electrochemical transformations could also unveil novel reactivity patterns and synthetic applications.

Advancements in Multiscale Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. For complex aromatic systems like 2-(4'-methylphenyl)naphthalene, multiscale computational modeling can provide valuable insights into its structure, properties, and reactivity.

Molecular docking simulations, a key component of computational drug design, have been used to investigate the interactions of arylnaphthalene lignan (B3055560) lactones, which are structurally related to 2-(4'-methylphenyl)naphthalene, with biological targets such as the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net These studies can predict binding affinities and interaction modes, guiding the design of new bioactive molecules. mdpi.comresearchgate.net The pharmacokinetic properties of such compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET), can also be predicted using computational tools. mdpi.com

Computational methods are also employed to understand and predict the outcomes of chemical reactions. For example, quantum chemical calculations have been used to elucidate the mechanism of the Diels-Alder cycloaddition reactions involved in the synthesis of 2-phenylnaphthalenes. researchgate.netresearchgate.net Furthermore, computer simulations have been utilized to determine the enantiomerization barriers of arylnaphthalene lignans (B1203133), providing fundamental insights into their stereochemical behavior. acs.org The synergy between experimental work and computational modeling is crucial for advancing our understanding of catalytic processes under realistic conditions. rsc.org

The future of computational modeling for 2-(4'-methylphenyl)naphthalene and its derivatives will likely involve the use of more sophisticated and accurate methods, such as those that incorporate machine learning and artificial intelligence. These approaches will enable the high-throughput screening of virtual compound libraries and the de novo design of molecules with desired properties, accelerating the discovery of new materials and therapeutic agents.

Interdisciplinary Synergies in Environmental, Materials, and Synthetic Chemistry

The study of 2-(4'-methylphenyl)naphthalene and related compounds benefits from a highly interdisciplinary approach, integrating concepts and techniques from environmental science, materials science, and synthetic chemistry.

From an environmental perspective, understanding the fate and transport of naphthalene derivatives is crucial due to their potential as pollutants. Naphthalene and its alkylated derivatives, such as methylnaphthalenes, are components of fossil fuels and are released into the environment through combustion processes. cdc.govnih.gov They can be degraded in the atmosphere by reaction with hydroxyl radicals and in soil and water through biodegradation by microorganisms. cdc.govorst.edu The formation of secondary organic aerosols from the atmospheric oxidation of naphthalene and its derivatives is an active area of research, with implications for air quality and climate. copernicus.org

In the realm of materials science, substituted naphthalenes are valuable building blocks for a wide range of functional materials. Their inherent fluorescence makes them suitable for applications in fluorescent probes. ontosight.ai Naphthalene derivatives are also used as precursors for the synthesis of dyes, pigments, and polymers. wikipedia.org For instance, novel core-substituted naphthalene diimide-based conjugated polymers have been developed for electrochromic applications, demonstrating the potential of these scaffolds in optoelectronic devices. rsc.org

The synthesis of these advanced materials relies on the innovations in synthetic chemistry discussed earlier. The development of efficient and selective synthetic methods is paramount for accessing novel naphthalene-based structures with tailored properties. researchgate.netcsir.co.za The interplay between synthetic chemistry and materials science is evident in the creation of complex molecules like the "Naphthaleman" family, which are unique structures composed of multisubstituted naphthalenes with potential applications in molecular electronics and other advanced technologies. acs.org

The future of research on 2-(4'-methylphenyl)naphthalene will undoubtedly involve a strengthening of these interdisciplinary synergies. The design of environmentally benign materials based on this scaffold, the development of biodegradable naphthalene-based polymers, and the use of biocatalysis for the synthesis and modification of these compounds are all promising avenues for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.